

Application Notes and Protocols: Converting Ro18-5362 to Ro 18-5364

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Compound of Interest

Compound Name: Ro18-5362

Cat. No.: B1662723

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Introduction

Ro18-5362 is the sulfide-based prodrug of Ro 18-5364, a potent inhibitor of the gastric H⁺/K⁺-ATPase (proton pump).^{[1][2][3]} The conversion of the inactive sulfide (**Ro18-5362**) to the active sulfoxide (Ro 18-5364) is a critical activation step, achieved through oxidation.^{[2][4]} This transformation can be accomplished through chemical synthesis or via metabolic processes, typically mediated by cytochrome P450 enzymes in vivo.

Ro 18-5364 belongs to the class of substituted benzimidazoles, similar to other proton pump inhibitors (PPIs) like omeprazole and lansoprazole. Its mechanism involves acid-catalyzed conversion to a reactive tetracyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, leading to irreversible inhibition of gastric acid secretion.

These notes provide detailed protocols for the chemical and metabolic conversion of **Ro18-5362** to Ro 18-5364, methods for analysis, and a summary of their distinct biological activities.

Compound Data and Biological Activity

A direct comparison reveals the significant increase in potency upon conversion of the prodrug to its active form.

Table 1: Physicochemical Properties of **Ro18-5362** and Ro 18-5364.

Property	Ro18-5362 (Prodrug)	Ro 18-5364 (Active Metabolite)
Chemical Structure	(Structure of Sulfide)	(Structure of Sulfoxide)
Systematic Name	2-[[[(4-methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole derivative	2-[[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole derivative
Molecular Formula	C ₂₂ H ₂₅ N ₃ O ₂ S	C ₂₂ H ₂₅ N ₃ O ₃ S
Molecular Weight	395.52 g/mol	411.52 g/mol
CAS Number	101387-97-7	99479-79-1 (Unspecified stereochemistry)

| Appearance | Solid | Solid |

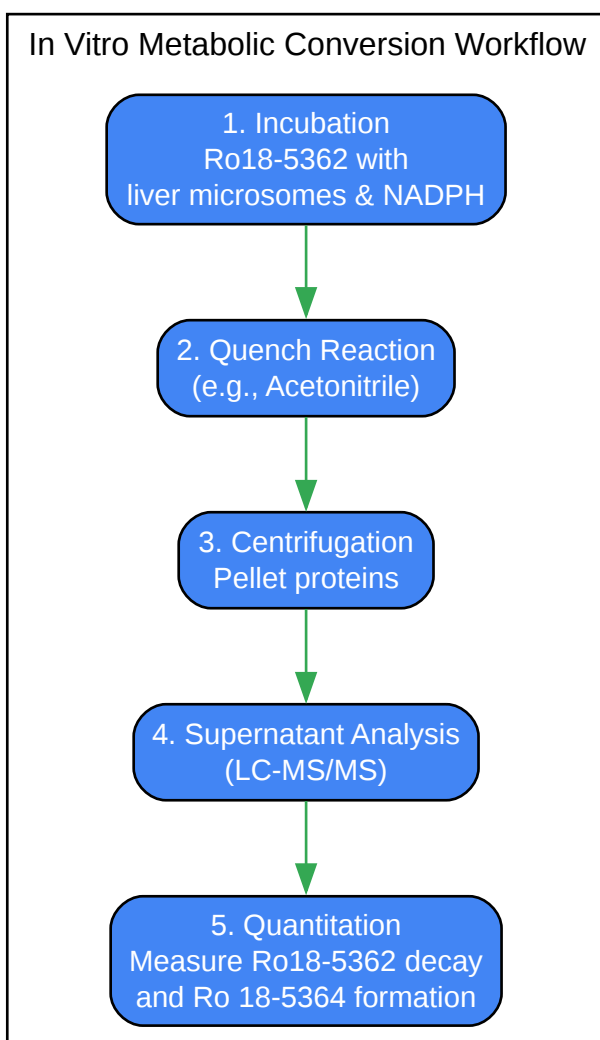
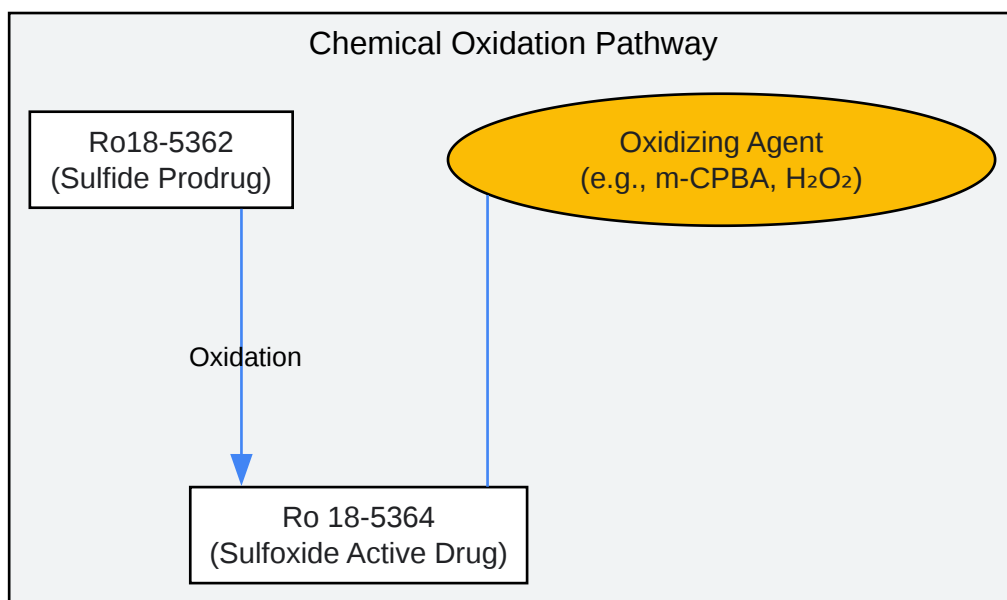
Table 2: Comparative Biological Activity against Gastric H⁺/K⁺-ATPase.

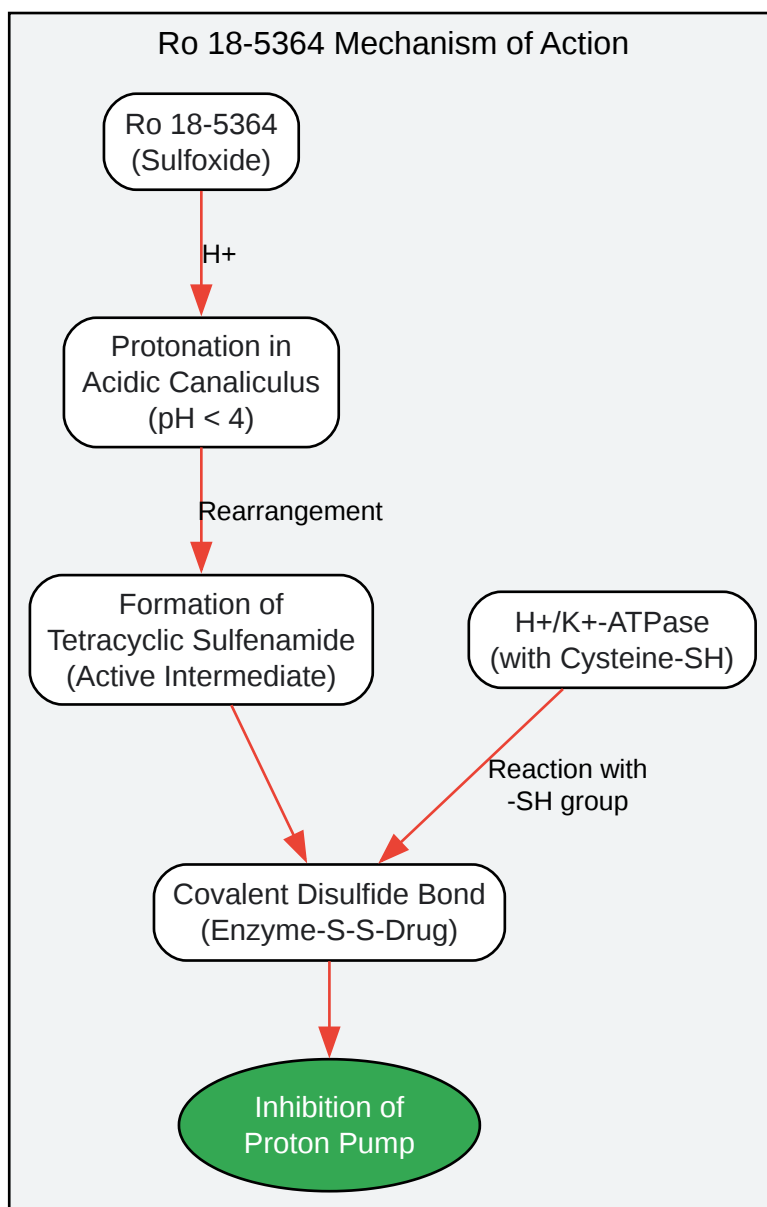
Compound	Target	Activity Metric	Value	Reference
Ro18-5362	H ⁺ /K ⁺ -ATPase	Inhibition	No significant activity at 0.1 mM	

| Ro 18-5364 | H⁺/K⁺-ATPase | Apparent K_i | 0.1 μM | |

Conversion Pathways and Workflows

The conversion from **Ro18-5362** to Ro 18-5364 is an oxidation reaction targeting the sulfur atom.





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